Hexadecyl-CoA

Nuclear Receptor Pharmacology Lipid Signaling Metabolic Regulation

Hexadecyl-CoA (CAS 71425-89-3) is a non-hydrolyzable thioether analog of palmitoyl-CoA with complete resistance to acyl-CoA hydrolases and thioesterases. Unlike native thioesters, it enables extended time-course PPARα/δ antagonism and sustained ATGL inhibition without signal degradation from hydrolysis. Maintains activity even in presence of cellular acyl-CoA binding proteins. For lipid signaling, lipolysis, and nuclear receptor research.

Molecular Formula C37H68N7O16P3S
Molecular Weight 992.0 g/mol
Cat. No. B15136052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyl-CoA
Molecular FormulaC37H68N7O16P3S
Molecular Weight992.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C37H68N7O16P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-64-22-20-39-28(45)18-19-40-35(48)32(47)37(2,3)24-57-63(54,55)60-62(52,53)56-23-27-31(59-61(49,50)51)30(46)36(58-27)44-26-43-29-33(38)41-25-42-34(29)44/h25-27,30-32,36,46-47H,4-24H2,1-3H3,(H,39,45)(H,40,48)(H,52,53)(H,54,55)(H2,38,41,42)(H2,49,50,51)/t27-,30+,31?,32+,36-/m1/s1
InChIKeyHCCBNDDJPKNSLM-LYFDSLAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyl-CoA: A Non-Hydrolyzable Long-Chain Acyl-CoA Thioether Analog for Targeted Lipid Metabolism Research


Hexadecyl-CoA (CAS 71425-89-3) is a thioether analog of palmitoyl-CoA (hexadecanoyl-CoA) in which the carbonyl oxygen of the thioester linkage is replaced by a methylene group, rendering it non-hydrolyzable under physiological conditions . This structural modification eliminates susceptibility to acyl-CoA hydrolases and thioesterases while preserving the molecule's ability to interact with acyl-CoA binding proteins, nuclear receptors, and lipases [1]. Unlike its native thioester counterpart palmitoyl-CoA, which undergoes rapid enzymatic turnover and hydrolysis in cellular systems, Hexadecyl-CoA serves as a stable probe for dissecting lipid signaling pathways and as an inhibitor of adipose triglyceride lipase (ATGL) .

Why Palmitoyl-CoA and Other Native Acyl-CoA Thioesters Cannot Substitute for Hexadecyl-CoA in Mechanistic Studies


Native acyl-CoA thioesters such as palmitoyl-CoA are inherently unstable in biological systems due to enzymatic hydrolysis by cellular acyl-CoA thioesterases and hydrolases, with free acyl-CoA concentrations maintained in the low nanomolar range by high-affinity acyl-CoA-binding proteins [1]. This rapid turnover fundamentally limits their utility in experiments requiring sustained receptor occupancy, prolonged enzyme inhibition, or accumulation to measurable intracellular concentrations. Furthermore, native thioesters simultaneously act as both substrates and signaling molecules, confounding interpretation of whether observed effects arise from the intact CoA ester or its hydrolytic products. Hexadecyl-CoA's thioether linkage confers complete resistance to thioesterase-mediated hydrolysis, enabling unambiguous attribution of biological effects to the intact CoA conjugate and permitting experiments over extended time courses that are unfeasible with hydrolyzable analogs .

Quantitative Differentiation of Hexadecyl-CoA: Comparative Evidence for Scientific Selection


Non-Hydrolyzable Thioether Linkage Enables Sustained PPARα Antagonism Irreproducible with Palmitoyl-CoA

S-Hexadecyl-CoA functions as a PPARα antagonist in vitro, preventing agonist-induced DNA binding of the PPARα-RXRα heterodimer and blocking co-activator SRC-1 recruitment while promoting co-repressor NCoR binding [1]. In contrast, native palmitoyl-CoA exhibits mixed agonist/antagonist behavior and undergoes rapid hydrolysis, making sustained antagonism unachievable. In electrophoretic mobility shift assays, S-Hexadecyl-CoA prevented agonist-induced PPARα-RXRα binding to the acyl-CoA oxidase PPRE in a manner that was not reproduced by palmitoyl-CoA under identical conditions due to the latter's enzymatic instability [1].

Nuclear Receptor Pharmacology Lipid Signaling Metabolic Regulation

PPAR Subtype-Selective Conformational Modulation Enables Isoform-Specific Research

S-Hexadecyl-CoA exhibits differential effects across the three PPAR subtypes (α, δ/β, γ), a property not shared by native palmitoyl-CoA or most synthetic PPAR ligands. In protease protection assays, S-hexadecyl-CoA increased the sensitivity of PPARα and PPARδ toward chymotrypsin digestion, indicating significant conformational changes, whereas PPARγ was only marginally affected [1]. Consistent with this, S-hexadecyl-CoA abrogated ligand-induced coactivator recruitment to PPARα and PPARδ while leaving PPARγ coactivator recruitment unaffected [1]. Native palmitoyl-CoA lacks this discriminatory subtype pattern due to concurrent metabolism.

PPAR Subtype Selectivity Nuclear Receptor Conformation Coactivator Recruitment

ATGL Inhibition Without Thioesterase-Mediated Signal Degradation

Hexadecyl-CoA inhibits adipose triglyceride lipase (ATGL), the rate-limiting enzyme in triglyceride hydrolysis [1]. While long-chain acyl-CoA thioesters including palmitoyl-CoA also inhibit ATGL in vitro, their rapid hydrolysis by cellular thioesterases and consumption as metabolic substrates limit their effective inhibitory duration and confound dose-response relationships . Hexadecyl-CoA's thioether linkage provides sustained ATGL inhibition without concurrent substrate consumption, enabling reproducible enzyme kinetics and extended time-course experiments not feasible with hydrolyzable acyl-CoAs.

Lipolysis Adipose Biology Enzyme Inhibition

Sustained PPAR Antagonism in the Presence of Cellular Acyl-CoA Binding Proteins

In cellular systems, free acyl-CoA concentrations are maintained in the low nanomolar range by high-affinity acyl-CoA-binding protein (ACBP), which buffers native acyl-CoAs and limits their availability for receptor interactions [1]. Using PPARα expressed in Sf21 cells for electrophoretic mobility shift assays, S-hexadecyl-CoA was able to increase the mobility of the PPARα-containing heterodimer even in the presence of a molar excess of acyl-CoA-binding protein, conditions that mimic the in vivo environment [1]. Native palmitoyl-CoA, when subjected to identical ACBP-buffered conditions, fails to produce sustained receptor occupancy due to concurrent hydrolysis and ACBP sequestration.

In Vivo Mimetic Conditions ACBP Buffering Nuclear Receptor Function

Dose-Dependent and Reversible PPARα Conformational Modulation

S-Hexadecyl-CoA increased the sensitivity of PPARα to chymotrypsin digestion in a dose-dependent and reversible manner [1]. This dose-responsive conformational change was dependent on a functional PPARα ligand-binding pocket, confirming specific receptor engagement rather than nonspecific protein effects [1]. Native palmitoyl-CoA, due to its concurrent hydrolysis and mixed agonist/antagonist behavior, cannot produce clean, interpretable dose-response curves for PPARα antagonism. The reversibility of S-Hexadecyl-CoA's effect further distinguishes it from covalent modifiers and supports its use as a pharmacological tool.

Dose-Response Nuclear Receptor Pharmacology Reversible Antagonism

High-Impact Research and Industrial Applications of Hexadecyl-CoA


PPARα- and PPARδ-Specific Nuclear Receptor Antagonism Studies

Investigators studying PPARα or PPARδ signaling can employ Hexadecyl-CoA as a stable, non-hydrolyzable antagonist to dissect isoform-specific transcriptional programs without confounding effects on PPARγ. The compound's demonstrated ability to prevent agonist-induced DNA binding of the PPARα-RXRα heterodimer and block SRC-1 coactivator recruitment while promoting NCoR co-repressor binding [1], combined with its PPARα/δ-selective but PPARγ-sparing activity profile [2], makes it uniquely suited for studies requiring sustained PPARα/δ antagonism under conditions that mimic cellular acyl-CoA buffering [1].

Sustained ATGL Inhibition in Lipolysis and Adipocyte Biology

Researchers investigating adipose triglyceride metabolism and the role of ATGL in lipolysis require a stable inhibitor that does not undergo concurrent hydrolysis or metabolic consumption. Hexadecyl-CoA provides sustained ATGL inhibition [3] without the signal degradation inherent to native long-chain acyl-CoA thioesters, enabling reproducible enzyme kinetics and extended time-course experiments in adipocyte and hepatocyte systems.

Acyl-CoA Binding Protein (ACBP) Interaction Studies Under Physiologically Relevant Conditions

Studies requiring functional assessment of acyl-CoA-dependent processes in the presence of cellular acyl-CoA binding proteins (ACBP) benefit from Hexadecyl-CoA's demonstrated ability to maintain PPARα antagonist activity even with a molar excess of ACBP present [1]. This property enables experiments under conditions that more accurately reflect the intracellular environment, where free acyl-CoA concentrations are buffered to the low nanomolar range by ACBP [1].

Long-Term Cellular Assays Requiring Stable Acyl-CoA Analog Presence

Experiments involving extended incubation times (hours to days) in cell culture, such as chronic PPAR antagonism studies or long-term lipolysis assays, necessitate a non-hydrolyzable acyl-CoA analog. Hexadecyl-CoA's thioether linkage confers complete resistance to cellular thioesterases, maintaining consistent compound concentration and activity throughout the experimental duration—a requirement that cannot be met by native palmitoyl-CoA or other hydrolyzable acyl-CoA thioesters.

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